molecular formula C11H13NO2 B8649961 Methyl 5-aminoindane-4-carboxylate

Methyl 5-aminoindane-4-carboxylate

Cat. No. B8649961
M. Wt: 191.23 g/mol
InChI Key: WDCCCKROSGPZKH-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

Aluminium trichloride (146 mg, 1.09 mmol) was added to dry toluene (2 mL) at 0° C. Methyl 5-[(isopropoxycarbonyl)amino]indane-4-carboxylate (76 mg, 0.274 mmol) was added portionwise as a powder to the mixture above. The thick suspension was stirred at room temperature for 15 min and heated at 80° C. for 6 h. The mixture was poured into ice water and extracted with EtOAc (3×). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to afford methyl 5-aminoindane-4-carboxylate. LCMS calc.=192.1; found=192.2 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 7.14 (d, J=8.1 Hz, 1H); 6.55 (d, J=8.1 Hz, 1H); 3.88 (s, 3H); 3.17 (t, J=7.5 Hz, 2H); 2.82 (t, J=7.5 Hz, 2H); 2.05-1.98 (m, 2H).
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Methyl 5-[(isopropoxycarbonyl)amino]indane-4-carboxylate
Quantity
76 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].C(OC([NH:11][C:12]1[CH:20]=[CH:19][C:18]2[CH2:17][CH2:16][CH2:15][C:14]=2[C:13]=1[C:21]([O:23][CH3:24])=[O:22])=O)(C)C>C1(C)C=CC=CC=1>[NH2:11][C:12]1[CH:20]=[CH:19][C:18]2[CH2:17][CH2:16][CH2:15][C:14]=2[C:13]=1[C:21]([O:23][CH3:24])=[O:22] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
146 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Methyl 5-[(isopropoxycarbonyl)amino]indane-4-carboxylate
Quantity
76 mg
Type
reactant
Smiles
C(C)(C)OC(=O)NC1=C(C=2CCCC2C=C1)C(=O)OC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The thick suspension was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=2CCCC2C=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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